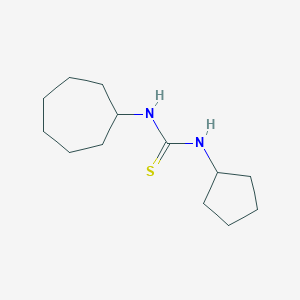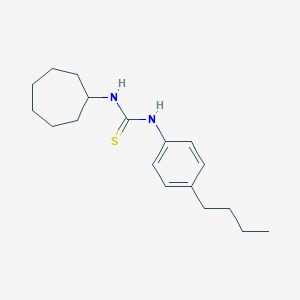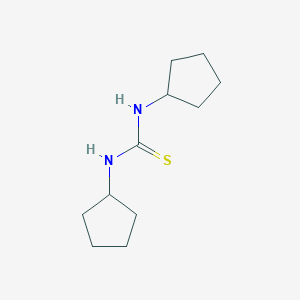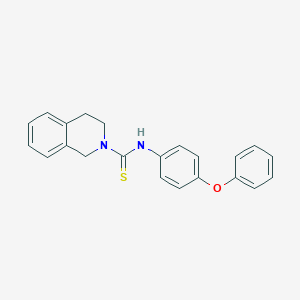
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as PPIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPIQ belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Mecanismo De Acción
The mechanism of action of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is not fully understood. However, it has been proposed that N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide exerts its biological activities by modulating various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess neuroprotective effects by inhibiting the production of reactive oxygen species and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It possesses a wide range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has poor stability in biological fluids, which can limit its usefulness in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be modified to improve its solubility, stability, and bioavailability, which can enhance its therapeutic potential. Finally, combination therapy with other drugs or compounds can be explored to enhance its efficacy and overcome drug resistance.
Métodos De Síntesis
The synthesis of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves the reaction of 4-phenoxyaniline with 3,4-dihydroisoquinoline-2(1H)-carbothioamide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Aplicaciones Científicas De Investigación
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propiedades
Nombre del producto |
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
Fórmula molecular |
C22H20N2OS |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-(4-phenoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C22H20N2OS/c26-22(24-15-14-17-6-4-5-7-18(17)16-24)23-19-10-12-21(13-11-19)25-20-8-2-1-3-9-20/h1-13H,14-16H2,(H,23,26) |
Clave InChI |
NGLPBUYYWGNWQF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
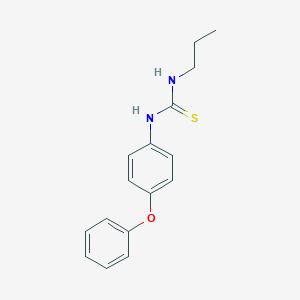
![1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)
![4-[11-(4-cyanophenyl)-3-(4-fluorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216335.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B216336.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)
